Spirotetramat-d5
Description
Properties
Molecular Formula |
C₂₁H₂₂D₅NO₅ |
|---|---|
Molecular Weight |
378.47 |
Synonyms |
Carbonic Acid cis-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-_x000B_3-en-4-yl Ethyl-d5 Ester; BYI 8330-d5; Kontos-d5; Movento-d5; Ultor-d5; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Spirotetramat D5
Synthetic Approaches to Spirotetramat (B1682168) Core Structure
The synthesis of the spirotetramat core, a cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate, involves a multi-step process. A common and commercially utilized method begins with the reaction of 2,5-dimethylphenylacetyl chloride and ethyl 1-amino-4-methoxycyclohexanecarboxylate. google.com This reaction, typically conducted in an anhydrous solvent like tetrahydrofuran (B95107) (THF) with a base such as triethylamine, forms the foundational amide linkage. google.com
Subsequent intramolecular cyclization, often a Dieckmann condensation or a related base-catalyzed reaction, constructs the tetramic acid ring system spiro-fused to the cyclohexane (B81311) ring. The final step involves the enolization of the tetramic acid and subsequent acylation with an ethyl chloroformate to install the ethyl carbonate group at the C-4 position, yielding the spirotetramat molecule. acs.org Research has also explored alternative routes, including those based on the Strecker synthesis to generate key amino acid intermediates. researchgate.net
| Key Reactants | Reaction Type | Key Intermediate/Product |
| 2,5-dimethylphenylacetyl chloride | Amide Coupling | N-(1-(ethoxycarbonyl)-4-methoxycyclohexyl)-2-(2,5-dimethylphenyl)acetamide |
| Ethyl 1-amino-4-methoxycyclohexanecarboxylate | Intramolecular Cyclization | Spirotetramat-enol |
| Triethylamine (base) | Acylation | Spirotetramat |
| Ethyl chloroformate |
Specific Methods for Deuterium (B1214612) Incorporation (Spirotetramat-d5)
The synthesis of this compound requires the specific incorporation of five deuterium atoms. The common labeling pattern involves deuteration of the ethyl group of the carbonate moiety (ethyl-d5). caymanchem.com This is typically achieved by using a deuterated source for the ethyl group during the final acylation step of the synthesis.
The most direct method involves the use of deuterated ethyl chloroformate (ethyl-d5-chloroformate) to acylate the enol form of spirotetramat. Alternatively, a synthesis could employ deuterated ethanol (B145695) (ethanol-d6) to first generate the required deuterated chloroformate reagent. The stability of the deuterium atoms on the ethyl group is high, preventing H/D exchange under typical analytical conditions, which is a critical feature for an internal standard. caymanchem.comsapphire-usa.com
This compound is primarily intended for use as an internal standard for the quantification of spirotetramat in complex samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comglpbio.comsapphire-usa.com In these analytical techniques, a known amount of the deuterated standard is added to the sample at the beginning of the extraction process.
The key advantages of using a stable isotope-labeled internal standard like this compound are:
Similar Chemical and Physical Properties: It behaves nearly identically to the non-labeled analyte (spirotetramat) during sample preparation, extraction, and chromatographic separation. This ensures that any loss of analyte during these steps is mirrored by a proportional loss of the internal standard.
Mass Spectrometric Distinction: Despite its similar behavior, the 5-mass unit difference allows the mass spectrometer to distinguish between the analyte and the internal standard. caymanchem.com
Improved Accuracy and Precision: By calculating the ratio of the analyte signal to the internal standard signal, variations in sample injection volume and matrix effects can be effectively compensated for, leading to more accurate and precise quantification.
The deuteration is strategically placed on the ethyl carbonate group, a part of the molecule that is cleaved during one of the major metabolic pathways to form spirotetramat-enol. epa.gov This ensures that the standard can also be used to quantify this primary metabolite in certain analytical scenarios.
While this compound with labeling on the ethyl group is ideal for quantification, studying the complete metabolic fate of spirotetramat can benefit from different deuterium placement strategies. The metabolism of spirotetramat is complex, involving several key transformations. epa.govresearchgate.net
The primary metabolic step is the hydrolysis of the ethyl carbonate to yield spirotetramat-enol. epa.gov Further metabolic reactions include hydroxylation of the cyclohexane ring to form spirotetramat-ketohydroxy, and demethylation of the methoxy (B1213986) group. epa.govapvma.gov.au
To trace these pathways, deuterium atoms could be strategically placed on:
The 2,5-dimethylphenyl ring: This would allow tracking of the core aromatic portion of the molecule through various transformations.
The cyclohexane ring: Labeling this ring would help to elucidate the various oxidation and hydroxylation reactions that occur at this site. nih.gov
The methoxy group: Using a deuterated methyl group (CD3) would allow for the study of demethylation pathways. epa.gov
By synthesizing spirotetramat with deuterium labels at these different positions and analyzing the mass shifts in the resulting metabolites, researchers can unambiguously determine the metabolic fate of each part of the parent molecule. nih.gov
| Metabolite | Metabolic Transformation | Potential Deuterium Labeling Site for Elucidation |
| Spirotetramat-enol | Hydrolysis of ethyl carbonate | Ethyl-d5 group (as in this compound) |
| Spirotetramat-ketohydroxy | Hydroxylation of cyclohexane ring | Cyclohexane ring |
| Spirotetramat-monohydroxy | Reduction of tetramic acid double bond | Tetramic acid ring |
| Spirotetramat-enol-glucoside | Glucosidation of the enol | Phenyl ring or cyclohexane ring |
Strategic Deuteration for Analytical Standards
Stereochemical Considerations in Spirotetramat Synthesis
Spirotetramat possesses a chiral spiro center at the C-1 position of the azaspiro[4.5]decane system, as well as a chiral center at the C-8 position of the cyclohexane ring. This results in the possibility of multiple stereoisomers. The biologically active form of spirotetramat is the cis-isomer, where the 3-(2,5-dimethylphenyl) group and the 8-methoxy group are on the same side of the molecule. epa.govherts.ac.uk
The stereoselective synthesis of the active cis-isomer is a key challenge. Synthetic strategies often rely on stereocontrolled reactions or the separation of diastereomers. For instance, the relative stereochemistry of the starting material, ethyl 1-amino-4-methoxycyclohexanecarboxylate, can influence the stereochemical outcome of the final product.
The development of stereoselective synthetic routes is an active area of research, often employing chiral auxiliaries or catalysts to favor the formation of the desired cis-diastereomer. researchgate.net Furthermore, the synthesis of the trans-isomer and other analogues is valuable for structure-activity relationship (SAR) studies. nih.gov These studies help to understand the structural requirements for insecticidal activity and can guide the design of new, more effective insecticides. researchgate.netnih.gov Research has shown that modifications at the C-4 and C-8 positions can significantly influence the biological activity of spirotetramat analogues. nih.gov
Advanced Analytical Methodologies for Spirotetramat and Its Metabolites
Chromatographic Techniques for Separation and Detection
Chromatography is the cornerstone for separating spirotetramat (B1682168) and its metabolites from complex sample matrices prior to detection. The choice between liquid and gas chromatography is largely dependent on the physicochemical properties of the analytes.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of spirotetramat and its metabolites. nih.govtandfonline.com Methods are typically developed using reversed-phase chromatography, which separates compounds based on their hydrophobicity. regulations.gov
An easy and simple analytical method was standardized and validated for estimating the residues of spirotetramat and its metabolite, spirotetramat cis enol, in various vegetables and soil. oup.com The samples were extracted with acetonitrile (B52724) and, after a series of partitioning and cleanup steps, were analyzed by HPLC with a photodiode array (PDA) detector. oup.com Acetonitrile is often used as the mobile phase. oup.com In one validated method, consistent recoveries between 82% and 97% were achieved for both spirotetramat and spirotetramat cis enol, with a limit of quantification (LOQ) of 0.03 mg/kg. oup.com Another study details an HPLC method for analyzing both spirotetramat and its metabolite spirotetramat-enol using a photo diode array detector at a wavelength of 250 nm, with a mobile phase of acetonitrile and water (40:60). nih.gov This method achieved a limit of quantification (LOQ) of 0.05 mg/kg for both compounds, with recoveries ranging from 72.72% to 86.92% in mango and cabbage. nih.gov
Official methods, such as HPLC method AM001104MP1, are used for determining spirotetramat in technical grade active substances. regulations.gov This method employs reverse-phase HPLC with quantitative evaluation based on the external standard method. regulations.gov For formulation analysis, HPLC method AM002104MF1 is applicable, utilizing reversed-phase chromatography with gradient elution and UV detection at 240 nm. regulations.gov Validation of these methods has confirmed their linearity, precision, and accuracy. regulations.gov
Table 1: HPLC Method Parameters for Spirotetramat Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | C18 oup.com | Photo Diode Array Detector nih.gov | RP 8e Lichrospher ppqs.gov.in |
| Mobile Phase | Acetonitrile oup.com | Acetonitrile:Water (40:60) nih.gov | Acetonitrile:Water (80:20) ppqs.gov.in |
| Detector | Photodiode Array (PDA) oup.com | Photo Diode Array (250 nm) nih.gov | UV (230 nm) ppqs.gov.in |
| Flow Rate | 0.4 mL/min oup.com | Not Specified | Not Specified |
| Retention Time | Spirotetramat: 8.518 min Spirotetramat cis enol: 7.598 min oup.com | Not Specified | Not Specified | | LOQ | 0.03 mg/kg oup.com | 0.05 mg/kg nih.gov | Not Specified | | Recovery | 82-97% oup.com | 72.7-86.9% nih.gov | Not Specified |
While liquid chromatography is more common for spirotetramat analysis, Gas Chromatography (GC) coupled with mass spectrometry offers a powerful alternative, particularly with specific ionization techniques. A GC-Tandem Mass Spectrometry (GC-MS/MS) method has been developed for the simultaneous detection of spirotetramat and other pesticides in dehydrated vegetables. scilit.com This method utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique. scilit.com The analysis demonstrated good linearity and recovery rates ranging from 78.1% to 113.2%, with a relative standard deviation (RSD) below 5%. scilit.com
Furthermore, methods using GC with a negative chemical ionization (NCI) source have been established. google.com A GC-NCI-MS method for detecting spirotetramat in cereals and animal-derived foods reported average recoveries of 86.5% to 91.7% and an RSD of 4.1% to 7.6%, with a detection limit below 4.72 μg/kg. google.com Similarly, a GC-electron impact ionization-mass spectrometry (GC-EI-MS) method has been developed for fruits and vegetables, showing average recoveries of 86.4% to 93.2% and a detection limit lower than 2.87 μg/kg. google.com These GC-based methods provide high sensitivity and reproducibility, serving as a viable alternative to LC-MS/MS. google.comgoogle.com
Table 2: GC-MS/MS Method Parameters for Spirotetramat Analysis
| Parameter | GC-MS/MS in Dehydrated Vegetables scilit.com | GC-NCI-MS in Cereals/Animal Foods google.com | GC-EI-MS in Fruits/Vegetables google.com |
|---|---|---|---|
| Sample Preparation | QuEChERS | Dispersive solid-phase extraction | Dispersive solid-phase extraction |
| Detection | Tandem Mass Spectrometry (MS/MS) | Negative Chemical Ionization-Mass Spectrometry (NCI-MS) | Electron Impact Ionization-Mass Spectrometry (EI-MS) |
| Linear Range | 0.005–0.250 µg/mL | Not Specified | Not Specified |
| Recovery | 78.1%–113.2% | 86.5%–91.7% | 86.4%–93.2% |
| RSD | < 5% | 4.1%–7.6% | 4.1%–7.4% |
| Detection Limit | Not Specified | < 4.72 µg/kg | < 2.87 µg/kg |
High-Performance Liquid Chromatography (HPLC) Method Development
Mass Spectrometric Techniques for Quantification and Identification
Mass spectrometry (MS) is the definitive tool for the quantification and structural identification of spirotetramat and its metabolites, offering unparalleled sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most prevalent and robust technique for the residue analysis of spirotetramat and its metabolites in diverse and complex matrices such as fruits, vegetables, and soil. nih.govresearchgate.netnih.govresearchgate.net The combination of HPLC's separation power with the high selectivity and sensitivity of tandem mass spectrometry allows for the reliable determination of these compounds at very low concentrations. researchgate.net
Analytical methods based on LC-MS/MS are suitable for quantifying spirotetramat and its main metabolites, including spirotetramat-enol, -ketohydroxy, -monohydroxy, and -enol-glucoside. fao.org Sample preparation often involves a QuEChERS-based procedure followed by analysis using an electrospray ionization (ESI) source in positive mode and detection via multiple reaction monitoring (MRM). researchgate.netresearchsquare.commdpi.com These methods can achieve low limits of quantification (LOQ), often around 0.01 mg/kg for each analyte, with recoveries typically falling within the acceptable range of 70-120%. researchgate.netfao.orgnih.gov
To ensure the highest accuracy and precision in quantification, especially in complex matrices that can cause signal suppression or enhancement, isotopically labeled internal standards are employed. epa.govfao.orgnih.gov Spirotetramat-d5, a deuterated analog of spirotetramat, is intended for use as an internal standard for the quantification of spirotetramat by either GC-MS or LC-MS. sapphire-usa.comcaymanchem.comcaymanchem.comglpbio.com
The use of a stable isotope-labeled internal standard like this compound is considered the ideal approach to compensate for matrix effects and variations in instrument response. nih.gov Because the labeled standard has nearly identical chemical properties and chromatographic behavior to the analyte, it experiences similar effects during sample preparation, extraction, and ionization. epa.gov By comparing the peak area ratio of the analyte to the internal standard against a calibration curve, accurate quantification can be achieved. epa.govepa.gov Numerous validated methods for spirotetramat residue analysis in plant commodities, soil, and water rely on the use of isotopically labeled internal standards to ensure data reliability. epa.govfao.orgepa.govfao.org
Table 3: LC-MS/MS Parameters for Spirotetramat and its Metabolites
| Parameter | Typical Values |
|---|---|
| Technique | UHPLC-MS/MS, HPLC-MS/MS researchsquare.commdpi.comnih.gov |
| Sample Preparation | QuEChERS (Acetonitrile extraction, purification with PSA/GCB) researchgate.netmdpi.com |
| Chromatographic Column | C18 (e.g., Agilent Poroshell 120 EC-C18, Kinetex® EVO C18) researchsquare.commdpi.com |
| Mobile Phase | Gradient elution with water (containing formic acid/ammonium acetate) and acetonitrile/methanol researchsquare.commdpi.com |
| Ionization Source | Electrospray Ionization (ESI) in positive mode researchsquare.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) researchsquare.commdpi.comresearchgate.net |
| Internal Standard | Isotopically labeled standards (e.g., this compound) epa.govfao.orgcaymanchem.com |
| LOQ | Typically 0.01 mg/kg for each analyte fao.orgnih.gov |
| Recovery | Generally 74-110% researchgate.netnih.gov |
While tandem mass spectrometry is excellent for quantifying known analytes, High-Resolution Mass Spectrometry (HRMS) is a powerful tool for identifying unknown metabolites and characterizing biotransformation pathways. pharmaron.comanimbiosci.org HRMS instruments, such as Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements, which allow for the determination of elemental compositions for parent and fragment ions. pharmaron.comanimbiosci.org
This capability is invaluable for the qualitative structural elucidation of novel or unexpected metabolites of spirotetramat. pharmaron.com An untargeted metabolomics approach using LC-HRMS can screen for a wide array of metabolites simultaneously. animbiosci.org In some cases, non-target data acquisition workflows using LC-HRMS have successfully identified spirotetramat metabolites in produce that were not detected by targeted LC-MS/MS methods. aapco.orgacs.org This demonstrates the advantage of HRMS in providing a more comprehensive understanding of a compound's metabolic fate in various systems. acs.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Residue Analysis
Sample Preparation and Extraction Methodologies
Sample preparation is a critical step in the analysis of pesticide residues, aiming to extract the target analytes from the sample matrix and remove interfering substances. For spirotetramat and its metabolites, which include compounds with varying polarities like spirotetramat-enol, spirotetramat-mono-hydroxy, spirotetramat-keto-hydroxy, and spirotetramat-enol-glucoside, effective extraction and cleanup are paramount. nih.govfao.org
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various food and agricultural matrices. eurl-pesticides.eunih.gov It involves an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step with salts and a cleanup step using dispersive solid-phase extraction (dSPE). eurl-pesticides.euresearchsquare.com
Numerous studies have successfully employed the QuEChERS method for the extraction of spirotetramat and its metabolites from diverse samples such as fruits, vegetables, and soil. nih.govnih.govresearchgate.net For instance, a modified QuEChERS method has been used for the analysis of spirotetramat and its metabolite spirotetramat-enol in mango and cabbage, with recoveries ranging from 72.72% to 86.92%. nih.gov In another study on kiwifruit, a QuEChERS-based method coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) yielded recoveries between 74.7% and 108.7% for spirotetramat and its metabolites. researchgate.netnih.gov
However, challenges can arise due to the differing polarities of the metabolites. nih.gov Modifications to the standard QuEChERS protocol, such as adjusting the pH or adding formic acid, may be necessary to improve the recovery of more polar metabolites like spirotetramat-enol and spirotetramat-mono-hydroxy. nih.gov
Table 1: Application of QuEChERS Method for Spirotetramat and Metabolite Analysis
| Matrix | Analytes | Recovery Range (%) | Analytical Method | Reference |
| Mango, Cabbage | Spirotetramat, Spirotetramat-enol | 72.72 - 86.92 | HPLC-PDA | nih.gov |
| Kiwifruit | Spirotetramat and its metabolites | 74.7 - 108.7 | HPLC-MS/MS | researchsquare.comresearchgate.netnih.gov |
| Cabbage | Spirotetramat and four metabolites | 74 - 110 | UHPLC-MS/MS | nih.gov |
| Tomato | Spirotetramat and its metabolites | 72 - 91 | LC-MS/MS | tandfonline.comnih.gov |
| Dehydrated Vegetables | Spirotetramat | 78.1 - 113.2 | GC-MS/MS | scilit.com |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Matrix effects are a significant challenge in pesticide residue analysis, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). researchgate.netredalyc.org These effects, caused by co-extracted matrix components, can lead to either suppression or enhancement of the analyte signal, thereby affecting the accuracy and precision of the results. researchgate.netredalyc.org
In the analysis of spirotetramat and its metabolites, matrix effects have been observed in various sample types. researchgate.net For example, a study on citrus matrices reported matrix suppression for spirotetramat in whole fruit, peel, and marmalade. researchgate.net
Several strategies are employed to mitigate matrix effects:
Matrix-Matched Calibration: This is a common approach where calibration standards are prepared in a blank matrix extract that is free of the target analytes. researchsquare.comresearchgate.net This helps to compensate for the signal suppression or enhancement caused by the matrix components.
Use of Internal Standards: Isotopically labeled internal standards, such as this compound, are highly effective in correcting for matrix effects. caymanchem.comepa.govlcms.cz Since the internal standard has a similar chemical structure and chromatographic behavior to the analyte, it experiences similar matrix effects, allowing for accurate quantification. caymanchem.comlcms.cz
Sample Cleanup: Efficient cleanup of the sample extract to remove interfering matrix components is crucial. lcms.cz Techniques like solid-phase extraction (SPE) are often used for this purpose. fao.orglcms.cz
Analyte Protectants (in GC): For gas chromatography, the addition of analyte protectants to the sample can help to reduce the interaction of analytes with active sites in the GC system, thereby minimizing matrix effects. shimadzu.com
QuEChERS Method Applications
Method Validation and Quality Assurance in Pesticide Residue Analysis
Method validation is a critical requirement to ensure that an analytical method is suitable for its intended purpose. eurl-pesticides.eu In pesticide residue analysis, validation is performed to demonstrate that the method is reliable, accurate, and precise. eurl-pesticides.eunih.gov Key validation parameters include linearity, limit of quantification (LOQ), accuracy (recovery), precision (relative standard deviation, RSD), and specificity. eurl-pesticides.eutandfonline.comresearchgate.net
Regulatory guidelines, such as those from SANCO (European Commission Directorate-General for Health and Consumer Protection), often specify acceptance criteria for these parameters. eurl-pesticides.eulcms.cz For example, a common requirement is that the average recovery should be within the range of 70-120%, with a relative standard deviation (RSD) of ≤20%. eurl-pesticides.eulcms.cz
The limit of quantification (LOQ) is defined as the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. eurl-pesticides.eunih.gov For spirotetramat and its metabolites, LOQs are typically in the low mg/kg range, for instance, 0.05 mg/kg in mango and cabbage, and 0.01 mg/kg in cabbage in another study. nih.govnih.gov
Quality assurance (QA) involves a set of procedures to ensure that the analytical results are of high quality and meet the required standards. hpc-standards.com This includes the use of validated methods, regular calibration of instruments, analysis of quality control samples (blanks, spikes), and participation in proficiency testing schemes. The use of certified reference materials, such as high-purity Spirotetramat-keto-hydroxy and Spirotetramat-enol-glucoside, is also essential for quality assurance. hpc-standards.comhpc-standards.com
Table 2: Method Validation Parameters for Spirotetramat Analysis in Various Matrices
| Matrix | Analytes | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Maize | Spirotetramat metabolites | 0.005 - 0.1 | 52 - 111 | 3 - 18 | eurl-pesticides.eu |
| Mango, Cabbage | Spirotetramat, Spirotetramat-enol | 0.05 | 72.72 - 86.92 | Not specified | nih.gov |
| Cabbage | Spirotetramat and four metabolites | 0.01 | 74 - 110 | 1 - 6 | nih.gov |
| Kiwifruit | Spirotetramat and its metabolites | 0.001 | 74.7 - 108.7 | 0.6 - 13.1 | researchsquare.comresearchgate.netnih.gov |
| Tomato | Spirotetramat and its metabolites | 0.01 | 72 - 91 | ≤ 8.0 | tandfonline.comnih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Environmental Fate and Transformation Pathways of Spirotetramat
Degradation Kinetics and Mechanisms in Soil Environments
The degradation of Spirotetramat (B1682168) in soil is a rapid process influenced by both biotic and abiotic factors. Biotransformation is a primary route of dissipation. publications.gc.ca
Aerobic Soil Degradation Processes
Under aerobic conditions, Spirotetramat degrades very quickly. vkm.no Laboratory studies show that 90% of the applied Spirotetramat can degrade within a single day of application. fao.org The aerobic soil metabolism half-life ranges from approximately 0.08 to 0.33 days. epa.gov The degradation pathway is characterized by the rapid transformation of Spirotetramat into its major metabolite, Spirotetramat-enol, which then further degrades to Spirotetramat-ketohydroxy and other minor products. epa.gov
While the parent compound and its initial metabolites degrade rapidly, metabolism studies have revealed the formation of high levels of non-extracted residues (NERs), which can account for up to 60% of the applied radioactivity. regulations.gov These NERs are considered more persistent, with combined half-lives for total toxic residues (including NERs) estimated to be between 161 and 204 days in aerobic soil metabolism studies. regulations.gov
Table 1: Aerobic Soil Degradation of Spirotetramat and its Metabolites
| Compound | Geometric Mean DT50 | DT90 | Reference |
|---|---|---|---|
| Spirotetramat | 0.20 days | 0.34-1.26 days | vkm.no |
| Spirotetramat-enol | 0.05 days | 11-41 days | vkm.no |
| Spirotetramat-ketohydroxy | 4.5 days | 5.1-56 days | vkm.no |
DT50: Time for 50% dissipation; DT90: Time for 90% dissipation.
Anaerobic Soil Transformation Pathways
The degradation of Spirotetramat is also rapid under anaerobic soil conditions. fao.org Studies indicate that 90% of the applied compound degrades within one day. fao.org The half-life in anaerobic soil metabolism has been reported as 0.06 days. regulations.gov The primary degradation products identified under these conditions are Spirotetramat-enol and Spirotetramat-ketohydroxy, similar to the aerobic pathway. fao.orgtsijournals.com Spirotetramat-enol was observed to reach its maximum concentration at the last test interval, while Spirotetramat-ketohydroxy peaked at the one-day interval. regulations.gov
Table 2: Anaerobic Soil Metabolism of Spirotetramat
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Half-life (t1/2) | 0.06 days | 20°C | regulations.gov |
| DT90 | 1.33 days | 20°C | regulations.gov |
Microbial Influence on Degradation
Microbial activity is a key driver in the degradation of Spirotetramat and its metabolites in soil. regulations.govresearchgate.net The formation of significant amounts of non-extractable residues (NERs) is attributed to the biological degradation of Spirotetramat-enol. regulations.gov In studies comparing sterile and viable soil, degradation proceeds differently. In sterile soil under dark conditions, Spirotetramat degrades to Spirotetramat-enol, which does not degrade much further, and NER formation is low. regulations.gov In contrast, in viable soil, the degradation continues with high levels of NER formation, indicating that the process beyond the formation of Spirotetramat-enol is primarily mediated by microorganisms. regulations.gov Further evidence of microbial action is the mineralization of the compound, with studies showing the formation of carbon dioxide (CO2), which accounted for up to 15% of applied radioactivity after 50-86 days. fao.org
Behavior and Persistence in Aquatic Systems
In aquatic environments, Spirotetramat's persistence is influenced by hydrolysis and phototransformation, with the rate of degradation being highly dependent on the specific conditions of the aquatic system. researchgate.net
Hydrolysis Under Varying pH Conditions
The hydrolysis of Spirotetramat is strongly dependent on pH. epa.gov It is labile under neutral and alkaline conditions but degrades more slowly in acidic environments. fao.org The primary degradation product formed through hydrolysis is Spirotetramat-enol. fao.orgepa.govnih.gov In contrast, the main degradate, Spirotetramat-enol, is stable against hydrolysis under acidic, neutral, and alkaline conditions. epa.gov
Table 3: Hydrolysis Half-life of Spirotetramat at 25°C
| pH Level | Half-life | Reference |
|---|---|---|
| 4 (Acidic) | 32.5 days | epa.gov |
| 7 (Neutral) | 8.6 - 9 days | fao.orgepa.gov |
Phototransformation in Aqueous Solutions
Phototransformation, or degradation by light, significantly contributes to the elimination of Spirotetramat in natural waters. researchgate.net In sterile buffer solution at pH 5, continuous irradiation led to a degradation half-life of 2.7 days. apvma.gov.au When conducted in sterilized natural water (pH 7.9), the degradation was much faster, with a half-life of 0.19 days. apvma.gov.au The major degradate in irradiated natural water was Spirotetramat-enol, reaching a maximum of 81.9% of the applied radioactivity. apvma.gov.au In contrast, under dark (control) conditions, only Spirotetramat-enol is formed. fao.org
Table 4: Aqueous Phototransformation of Spirotetramat
| System | pH | Half-life (SFO kinetics) | Major Degradate | Reference |
|---|---|---|---|---|
| Sterile Buffer Solution | 5.0 | 2.7 days | Cyclopentyl derivative, Methyl carbonate derivative | fao.orgapvma.gov.au |
SFO: Single First-Order
Sorption and Desorption Dynamics in Water-Sediment Systems
The interaction of spirotetramat with soil and sediment is a critical factor in determining its environmental concentration and mobility. Batch equilibrium studies have been conducted to determine the adsorption and desorption characteristics of spirotetramat in various soil types.
In studies using sterilized soil to prevent degradation during the experiment, spirotetramat demonstrated moderate mobility. epa.gov The Freundlich adsorption coefficients (KF) ranged from 3.70 to 4.79, and the organic carbon-water (B12546825) partitioning coefficients (Koc) were found to be between 184 and 437 L/Kgoc, with a mean of 289 L/Kgoc. epa.gov These values classify spirotetramat as moderately mobile. epa.gov However, another study reported higher sorption, with Koc values from 201 to 435 mL/g, also categorizing it as moderately mobile. epa.gov
The primary degradation product, spirotetramat-enol, exhibits different sorption behavior. Its Koc values, estimated from column leaching studies, were between 27 and 99 mL/goc, indicating it is more mobile than the parent compound. epa.gov In contrast, other data suggests spirotetramat-enol sorbs appreciably to soil with Koc values between 828 and 1711, making it less mobile. epa.gov This discrepancy may be due to different experimental conditions or soil types. The enol metabolite was found to be stable under anaerobic water/sediment conditions. apvma.gov.au
The degradation of spirotetramat in water-sediment systems is rapid, with a half-life of approximately 0.8 days in systems with a pH of 6.7 and 7.2. apvma.gov.au In anaerobic water/sediment studies, spirotetramat also dissipated quickly, with calculated half-lives of 2.8 days in water, 3.1 days in sediment, and 2.8 days for the total system. bayer.com The major metabolites formed in these systems are spirotetramat-enol and spirotetramat-ketohydroxy. vkm.no
Table 1: Sorption Coefficients of Spirotetramat and its Metabolites
Compound Parameter Value Mobility Classification Source Spirotetramat Koc (L/Kgoc) 184 - 437 (mean 289) Moderately Mobile epa.gov Spirotetramat-enol Koc (mL/goc) 27 - 99 (mean 55) Mobile epa.gov Spirotetramat-enol Koc 828 - 1711 Less Mobile bayer.com Spirotetramat-enol dimer 1 Koc (mL/g) ~1624 Low Mobility epa.gov Spirotetramat-enol dimer 2 Koc (mL/g) ~3208 Low Mobility epa.gov
Mobility and Transport in Environmental Compartments
The potential for spirotetramat and its metabolites to move through the soil profile and reach groundwater has been assessed in soil column leaching studies. For spirotetramat itself, its moderate sorption to soil suggests a limited potential for leaching. epa.govField dissipation data supports this, indicating that groundwater contamination is unlikely following its application. apvma.gov.au However, the mobility of its metabolites is a key consideration. A column leaching study with spirotetramat-enol showed that the majority of the compound was retained in the topsoil layer, with only a small fraction (≤2.8% of the applied radioactivity) found in the leachate. apvma.gov.auThis suggests that while spirotetramat-enol is considered mobile based on its Koc values, its movement through the soil column may be limited under certain conditions. epa.govapvma.gov.auIn one study, spirotetramat itself was not detected in the leachate from disturbed soil columns. nih.gov The metabolites spirotetramat-enol, spirotetramat-ketohydroxy, and spirotetramat-MA-amide have been found to be more mobile than the parent compound. epa.govDue to their mobility and other properties, these metabolites could potentially be transported to water bodies via runoff. regulations.gov
The movement of spirotetramat from treated areas into adjacent aquatic environments can occur through surface runoff and spray drift. epa.govsinoagrochem.com.cnDue to its low vapor pressure, these are the primary routes of off-site transport. epa.gov Spirotetramat has a high potential for runoff for several weeks after application, particularly in areas with poorly draining soils or shallow water tables. epa.govTo mitigate this, the use of vegetative buffer strips between treated areas and surface water bodies is recommended. epa.govepa.govRunoff exposure is often estimated as a percentage of the application rate, with one assessment using a 2% runoff estimate for spirotetramat due to its low water solubility. epa.gov Spray drift is another significant transport pathway, with the potential for drift being influenced by weather conditions and application equipment. epa.govsinoagrochem.com.cnFor ground applications, a 1% drift estimate may be assumed, while for air blast or aerial applications, this can increase to 5%. epa.gov
Leaching Potential in Soil Columns
Characterization of Key Environmental Metabolites and Degradates
Spirotetramat degrades in the environment into several transformation products. The primary degradation pathway involves the hydrolysis of the ester bond to form spirotetramat-enol. epa.govwikipedia.org
Spirotetramat-enol is the primary metabolite formed through the hydrolysis of spirotetramat. apvma.gov.aunih.govThis conversion is rapid, with over 90% of spirotetramat degrading within a day of application in aerobic soil. fao.orgSpirotetramat-enol itself degrades quickly in aerobic soil, with half-lives of less than a day. epa.govHowever, it is more stable under hydrolytic conditions and in anaerobic water/sediment systems. epa.govapvma.gov.au Spirotetramat-enol is further oxidized to form spirotetramat-ketohydroxy. epa.govbayer.comThe half-life for spirotetramat-ketohydroxy in aerobic soil is moderate, ranging from 1.5 to 16.7 days. epa.govThis metabolite is considered stable in both aerobic and anaerobic aquatic systems. apvma.gov.auUnder certain processing conditions like baking, boiling, and sterilization, spirotetramat-ketohydroxy can be converted to spirotetramat-MA-amide. nih.govnih.gov
Table 2: Environmental Half-lives (DT50) of Spirotetramat and Key MetabolitesMetabolic Investigations of Spirotetramat in Biological Systems Non Human
Uptake, Translocation, and Distribution in Plants
The movement and metabolic breakdown of spirotetramat (B1682168) within plants are crucial for its insecticidal activity. Studies have been conducted on various crops, including apple, cotton, lettuce, and potato, revealing a qualitatively similar metabolic pattern across these different plant species. fao.org
Ambimobility and Systemic Movement in Vascular Tissues
A unique characteristic of spirotetramat is its ambimobility, meaning it can be transported through both the xylem and phloem vascular tissues of plants. lsuagcenter.comudec.clbayer.co.uk This two-way systemic action allows the compound to move both upwards towards new shoots and leaves and downwards to the roots. lsuagcenter.comudec.cl
After foliar application, spirotetramat penetrates the leaf cuticle. researchgate.net It is then hydrolyzed to its primary active metabolite, spirotetramat-enol. researchgate.netnih.gov This enol form possesses the necessary physicochemical properties to be mobile in both the xylem and phloem. researchgate.net This comprehensive distribution throughout the plant ensures that the insecticide reaches pests that may be hidden or feeding on newly developed plant parts, including the roots. lsuagcenter.combayer.co.uk In kiwifruit vines, spirotetramat is absorbed through the leaves and transported throughout the plant via both vascular systems. tandfonline.com
Metabolic Pathways in Plant Matrices
Once inside the plant, spirotetramat undergoes a series of metabolic transformations. The nature of the residue in plants has been well-documented through studies on crops like apple, lettuce, cotton, and potato. epa.gov
The primary and most significant metabolic reaction is the hydrolytic cleavage of the parent spirotetramat molecule. fao.orgepa.gov This reaction removes the ethyl carbonate group, leading to the formation of spirotetramat-enol. fao.orgnih.gov This conversion is critical, as spirotetramat-enol is considered the active metabolite responsible for translocation within the plant. researchgate.net
Further metabolic processes can occur. In some instances, metabolites with a hydroxyl group can undergo conjugation with glucose. epa.gov For example, spirotetramat-enol can be conjugated with glucuronic acid to form spirotetramat-enol-GA in livestock, a process that may also occur in plants. fao.org
In addition to hydrolysis, spirotetramat and its initial metabolites can be further transformed into a variety of other compounds. These transformations include:
Reduction: The double bond in the tetramic acid moiety of spirotetramat-enol can be reduced to form the BYI 08330-mono-hydroxy metabolite. epa.gov
Hydroxylation: Hydroxylation of the tetramic acid moiety results in the formation of BYI 08330-ketohydroxy. epa.gov Another hydroxylation can occur on one of the methyl groups of the xylene ring to form BYI08330-ketohydroxy-alcohol. researchgate.net
Demethylation: The methoxy (B1213986) group on the cyclohexyl ring can be demethylated, leading to intermediates like BYI 08330-desmethyl-enol, which can then be hydroxylated to form BYI 08330-desmethyl-ketohydroxy. epa.gov
Glycosylation: A key plant-specific metabolic pathway is the glycosylation of the hydroxyl group of spirotetramat-enol, which results in the formation of spirotetramat-enol-glucoside (BYI 08330-enol-Glc). nih.govepa.gov This metabolite has been identified as a significant component of the total residue in several plant metabolism studies. bayer.com
Studies on spinach have shown that spirotetramat degrades into different metabolites in various parts of the plant. In the leaves, B-keto, B-glu, and B-enol were detected, while the stalk contained B-glu and B-enol, and the root only contained B-enol. nih.gov Research on lettuce under hydroponic conditions revealed that spirotetramat and its metabolite B-enol were primarily found in the soluble fractions of shoot cells, whereas B-keto and B-glu accumulated in the cell walls and organelles, respectively. nih.gov
Table 1: Major Metabolites of Spirotetramat in Different Plant Matrices
| Plant Matrix | Major Metabolites Detected | Reference |
|---|---|---|
| Apple (Fruit & Leaves) | Unchanged Spirotetramat, Spirotetramat-enol, Spirotetramat-ketohydroxy, Spirotetramat-mono-hydroxy | bayer.comresearchgate.net |
| Cotton (Lint) | Unchanged Spirotetramat | bayer.com |
| Cotton (Seeds) | Spirotetramat-enol | bayer.com |
| Lettuce | Unchanged Spirotetramat, Spirotetramat-enol-glucoside | bayer.comnih.gov |
| Potato (Tubers) | Spirotetramat-enol | bayer.comresearchgate.net |
| Spinach (Leaves) | B-keto, B-glu, B-enol | nih.gov |
| Spinach (Stalk) | B-glu, B-enol | nih.gov |
| Spinach (Root) | B-enol | nih.gov |
Hydrolytic Cleavage and Conjugation Reactions
Biotransformation in Non-Target Organisms
The environmental fate of spirotetramat is influenced by its transformation in non-target organisms, particularly microorganisms in the soil.
Metabolism in Soil Microorganisms
In soil, spirotetramat undergoes rapid degradation. fao.org Aerobic soil metabolism studies show that 90% of applied spirotetramat degrades within a day. fao.org The degradation in soil is primarily characterized by the rapid breakdown of the parent compound to spirotetramat-enol, which then degrades further to spirotetramat-ketohydroxy and other minor metabolites. epa.gov
The half-life of spirotetramat in aerobic soil conditions is very short, ranging from 0.08 to 0.33 days. epa.gov Its primary degradate, spirotetramat-enol, also dissipates quickly, although it follows a biphasic pattern with a very rapid initial phase. epa.gov Anaerobic degradation is similarly rapid, with the major identified degradates being spirotetramat-enol and spirotetramat-ketohydroxy. fao.org Mineralization to carbon dioxide is also a part of the degradation pathway, accounting for up to 15% of the applied radioactivity after 50-86 days in one study. fao.org In a spinach field, spirotetramat in the soil degraded into B-keto and B-mono, a different pathway compared to what was observed in the plant itself. nih.gov
Table 2: Degradation of Spirotetramat in Soil
| Condition | Major Degradates | Half-life (Parent) | Reference |
|---|---|---|---|
| Aerobic | Spirotetramat-enol, Spirotetramat-ketohydroxy | 0.08 - 0.33 days | fao.orgepa.gov |
| Anaerobic | Spirotetramat-enol, Spirotetramat-ketohydroxy | < 1 day | fao.orgepa.gov |
Fate in Select Invertebrate Species (e.g., Earthworms)
Studies on the environmental fate of spirotetramat have included investigations into its effects and degradation in soil-dwelling invertebrates like the earthworm (Eisenia fetida). While comprehensive metabolic profiling in earthworms is not as detailed as in vertebrate models, research indicates that spirotetramat can be taken up from the soil and metabolized.
In a chronic toxicity test, earthworms were exposed to spirotetramat-enol, the primary metabolite of spirotetramat. apvma.gov.au This suggests that earthworms are exposed to and interact with the breakdown products of the parent compound in the soil environment. Further studies have shown that spirotetramat and its metabolites are of low sensitivity to earthworms. researchgate.net Another study indicated that in soil where spinach plants were grown, spirotetramat degraded into B-keto (Spirotetramat-ketohydroxy) and B-mono (Spirotetramat-monohydroxy). nih.gov
Biochemical investigations have revealed that exposure to spirotetramat can induce a response in earthworms, affecting the activity of various enzymes. This indicates an interaction between the compound and the earthworm's metabolic systems. While specific metabolite structures within the earthworm are not extensively documented in the available literature, the presence and effects of its primary degradates in the soil environment are acknowledged. apvma.gov.au
Metabolite Profiles in Model Vertebrate Species (e.g., Rats, Goats, Hens)
Extensive metabolic studies have been conducted in model vertebrate species, including rats, lactating goats, and laying hens, to understand the fate of spirotetramat in mammals and birds. These studies, often utilizing 14C-labeled spirotetramat, have provided detailed insights into its absorption, distribution, metabolism, and excretion.
In rats, orally administered spirotetramat is rapidly and extensively absorbed, with the majority of the dose being excreted, primarily in the urine, within 24 to 48 hours. fao.org The parent compound is not detected in the excreta, indicating complete metabolism. fao.org The primary metabolic pathway involves the cleavage of the ethyl carbonate group to form Spirotetramat-enol (BYI 08330-enol), which is the most abundant metabolite. fao.orgvkm.no This enol form is then further metabolized. A second major metabolite identified is Spirotetramat-desmethyl-enol . fao.org Other minor metabolites include Spirotetramat-ketohydroxy , Spirotetramat-desmethyl-ketohydroxy , and glucuronide conjugates of the enol metabolite (Spirotetramat-enol-GA ). fao.orgepa.gov
In lactating goats, the metabolic pathway of spirotetramat is similar to that in rats. The primary metabolic reaction is the cleavage of the carbonate ester to form Spirotetramat-enol . epa.gov This is followed by conjugation with glucuronic acid to form Spirotetramat-enol-GA . epa.gov Minor metabolic reactions include oxidation to Spirotetramat-ketohydroxy and demethylation to Spirotetramat-desmethyl-enol . epa.gov
In laying hens, metabolism also proceeds via the formation of Spirotetramat-enol as the major metabolite. epa.gov This is followed by conjugation to form Spirotetramat-enol-GA . epa.gov No parent spirotetramat is found in the tissues or eggs. fao.org
The following table summarizes the major metabolites of spirotetramat identified in these vertebrate species.
| Metabolite Name | Rat | Goat | Hen |
|---|---|---|---|
| Spirotetramat-enol | ✔ | ✔ | ✔ |
| Spirotetramat-desmethyl-enol | ✔ | ✔ (minor) | - |
| Spirotetramat-ketohydroxy | ✔ (minor) | ✔ (minor) | - |
| Spirotetramat-enol-GA (glucuronide) | ✔ (minor) | ✔ | ✔ |
| Spirotetramat-desmethyl-ketohydroxy | ✔ (minor) | - | - |
Comparative Metabolism Across Diverse Biological Systems
A comparative analysis of spirotetramat metabolism across different biological systems reveals both conserved pathways and species-specific differences.
Similarities and Differences in Metabolic Pathways
The most striking similarity across all studied vertebrate species (rats, goats, and hens) is the initial and primary metabolic step: the hydrolysis of the ethyl carbonate group to yield Spirotetramat-enol . fao.orgepa.gov This indicates a common enzymatic activity, likely esterases, that is highly efficient in these organisms. Following the formation of the enol, further metabolic transformations occur, though the extent and nature of these can differ.
In both ruminants (goats) and poultry (hens), the conjugation of Spirotetramat-enol with glucuronic acid to form Spirotetramat-enol-GA is a significant pathway. epa.gov In rats, while this conjugate is present, the demethylation of the enol to form Spirotetramat-desmethyl-enol appears to be a more prominent subsequent step compared to goats and hens. fao.orgvkm.no
In vitro studies using hepatocytes from rats, mice, and humans have also highlighted species-specific differences in the proportions of various metabolites, even though Spirotetramat-enol was the primary metabolite in all three. fao.org For instance, the efficiency of enol glucuronidation was found to be highest in mice, followed by humans, and then rats. fao.org
The metabolic profile in invertebrates, as suggested by soil studies, may differ more significantly. While Spirotetramat-enol is a key component, other metabolites like Spirotetramat-ketohydroxy and Spirotetramat-monohydroxy have been identified in soil where plants were grown, indicating a different degradation pathway in that environment which could influence what earthworms are exposed to. nih.gov
Mechanistic Insights into Spirotetramat S Mode of Action
Biochemical Target Identification: Acetyl-CoA Carboxylase (ACC) Inhibition
The primary biochemical target of Spirotetramat (B1682168) has been identified as the enzyme Acetyl-CoA Carboxylase (ACC). fao.orggpnmag.comherts.ac.uk This mode of action places Spirotetramat in the Insecticide Resistance Action Committee (IRAC) Group 23. epa.govepa.gov ACC is a critical enzyme that catalyzes the first, committed step in the biosynthesis of fatty acids. gpnmag.comresearchgate.net
Spirotetramat itself is a pro-insecticide. After being applied to a plant, it is absorbed and hydrolyzed into its active metabolite, Spirotetramat-enol. researchgate.netbiorxiv.orgscispace.com This enol form is the molecule that binds to and inhibits the ACC enzyme within the target pest. researchgate.net Research has shown that the inhibition specifically interferes with the carboxyltransferase (CT) partial reaction of the ACC enzyme. researchgate.netbiorxiv.org This action is competitive with respect to acetyl-CoA and uncompetitive regarding ATP. biorxiv.org
Disruption of Lipid Biosynthesis Pathways
By inhibiting Acetyl-CoA Carboxylase, Spirotetramat effectively halts the process of lipogenesis, which is the synthesis of fatty acids and, subsequently, lipids. researchgate.netpomais.comtaylorandfrancis.comfrontiersin.org Lipids are fundamental macromolecules essential for numerous biological functions in insects, including the formation of cell membranes, energy storage, and developmental processes like embryogenesis and metamorphosis. frontiersin.org
The disruption of this vital pathway prevents the pest from producing the necessary lipids required for normal growth and development. pomais.com This leads to a depletion of lipid reserves and an inability to complete key life cycle stages, ultimately resulting in the death of the pest. biorxiv.org
Physiological and Developmental Effects on Target Pests
Spirotetramat's interference with lipid biosynthesis manifests as significant physiological and developmental disruptions in target pests, acting primarily as an insect growth regulator (IGR). mdpi.comnih.gov
The effects of Spirotetramat are most pronounced in the immature life stages of insects, such as nymphs and larvae. gpnmag.comepa.govresearchgate.net These stages are characterized by rapid growth and high metabolic activity, including significant lipid synthesis for development and molting. Consequently, they are highly vulnerable to the inhibition of ACC. gpnmag.com
Exposure to Spirotetramat leads to a cessation of development, larval arrest, and a failure to molt, effectively disrupting the pest's life cycle. biorxiv.org For instance, studies have shown that Spirotetramat is up to 30 times more active against the first instar nymphs of the green peach aphid (Myzus persicae) compared to the adult aphids. lsuagcenter.com The immature insects that ingest the compound typically die within two to five days. lsuagcenter.com
In addition to its lethal effects on juvenile pests, Spirotetramat also exerts significant sublethal effects on adult insects, particularly impacting their reproductive capabilities. researchgate.netmdpi.com Adult females exposed to sublethal concentrations of the insecticide often exhibit reduced fecundity (laying fewer eggs or producing fewer live offspring) and fertility. gpnmag.comresearchgate.netfrontiersin.orgmdpi.com
Research on various pest species has demonstrated these effects. In one study on the green peach aphid, sublethal concentrations significantly reduced the longevity and fecundity of adult aphids, with gross fertility being reduced by as much as 86.51%. researchgate.net Furthermore, Spirotetramat can lead to the production of nonviable nymphs. researchgate.net Similar studies on the cabbage aphid (Brevicoryne brassicae) and the red spider mite (Tetranychus macfarlanei) have also reported significant reductions in reproductive rates and negative impacts on key life-table parameters, such as the intrinsic rate of increase (r) and the net reproductive rate (R₀). frontiersin.orgmdpi.com
Sublethal Effects of Spirotetramat on Pest Reproduction
| Pest Species | Parameter Affected | Observed Effect | Source |
|---|---|---|---|
| Myzus persicae (Green Peach Aphid) | Gross Fertility | Reduced by 65.34% to 86.51% at various sublethal concentrations. | researchgate.net |
| Myzus persicae (Green Peach Aphid) | Adult Longevity & Fecundity | Significantly reduced. | researchgate.net |
| Tetranychus macfarlanei (Red Spider Mite) | Female Fecundity | Slightly reduced at LC15 and LC30 concentrations. | mdpi.com |
| Tetranychus macfarlanei (Red Spider Mite) | Life Table Parameters (r, R₀, λ) | Significant reductions at sublethal concentrations. | mdpi.com |
| Brevicoryne brassicae (Cabbage Aphid) | Adult Longevity & Fecundity (F₀) | Reduced at LC5 and LC15 concentrations. | frontiersin.org |
| Brevicoryne brassicae (Cabbage Aphid) | Preadult Survival & Reproduction (F₁) | Decreased at LC5 and LC15 concentrations. | frontiersin.org |
Impact on Immature Life Stages
Specificity of Action Against Sucking Insects and Mites
Spirotetramat demonstrates a high degree of efficacy specifically against piercing-sucking insects and mites. pomais.comnih.govmdpi.com This group includes major agricultural pests such as aphids, whiteflies, mealybugs, psyllids, and scale insects. pomais.comlsuagcenter.com
A key factor contributing to this specificity is Spirotetramat's unique systemic properties. Following foliar application, the compound is absorbed into the plant's vascular system and exhibits ambimobile or bidirectional translocation, meaning it moves both upwards towards new growth via the xylem and downwards towards the roots via the phloem. pomais.comfrontiersin.orglsuagcenter.comoup.com
This comprehensive distribution throughout the plant ensures that the active ingredient reaches pests wherever they are feeding, including on new shoots, older leaves, and even roots. pomais.comlsuagcenter.com This is particularly advantageous for controlling hidden or cryptic pests that are often shielded from contact insecticides. pomais.com Since Spirotetramat is primarily active through ingestion, the continuous feeding habits of sap-sucking insects ensure they receive an effective dose of the compound, leading to its potent and specific action against this type of pest. epa.govtaylorandfrancis.com
Spirotetramat Resistance: Mechanisms, Evolution, and Management Strategies
Detection and Monitoring of Resistance in Pest Populations
The early detection and continuous monitoring of spirotetramat (B1682168) resistance are fundamental components of any effective Insecticide Resistance Management (IRM) strategy. These practices allow for timely interventions, helping to preserve the utility of this important insecticide class. Monitoring efforts typically rely on a combination of phenotypic and genotypic assays to assess the susceptibility of pest populations.
Phenotypic and Genotypic Assays for Resistance Profiling
Phenotypic Assays: These are the traditional and most direct methods for detecting resistance. They involve exposing field-collected or laboratory-reared pest populations to varying concentrations of spirotetramat and measuring the biological response, typically mortality. Leaf-dip bioassays are a common method, where leaf discs are dipped in insecticide solutions and fed to the pests. mdpi.compakjas.com.pk The resulting dose-response data are used to calculate lethal concentration (LC50) values, which represent the concentration of the insecticide required to kill 50% of the test population. A significant increase in the LC50 value of a field population compared to a known susceptible baseline strain indicates the presence of resistance. mdpi.com For instance, a study on the green peach aphid, Myzus persicae, revealed a resistance ratio of approximately 138-fold in a resistant population compared to a susceptible one after 120 hours of exposure. nih.gov Similarly, a laboratory-selected resistant strain of the citrus red mite, Panonychus citri, exhibited a 1668.4-fold greater resistance than the susceptible parent generation. mdpi.com
Genotypic Assays: With advancements in molecular biology, genotypic assays have become powerful tools for rapid and sensitive resistance detection. These assays identify specific genetic markers associated with resistance, often before widespread control failures occur. For spirotetramat, this frequently involves detecting mutations in the target-site gene. Techniques like TaqMan qPCR and Droplet Digital PCR (ddPCR) have been developed to detect and quantify the frequency of specific resistance-conferring mutations in individual insects or pooled samples. researchgate.net For example, a diagnostic assay was developed to identify the A2226V mutation in M. persicae, providing a valuable tool for monitoring resistance. nih.govexeter.ac.uk DNA sequencing of the target-site gene is also used to identify known and novel mutations. In Australian populations of the silverleaf whitefly, Bemisia tabaci, DNA sequencing detected the A2083V mutation at low frequencies (≤4.1%) in cotton-growing regions, while much higher frequencies (≥75.8%) were found in horticultural areas. dpi.qld.gov.au
| Assay Type | Description | Pest Example | Key Finding/Metric | Reference |
|---|---|---|---|---|
| Phenotypic (Leaf-Dip Bioassay) | Measures mortality after exposure to insecticide-treated leaves to determine lethal concentrations (e.g., LC50). | Myzus persicae (Green Peach Aphid) | Resistant population showed a ~138-fold higher LC50 compared to a susceptible strain. | nih.gov |
| Phenotypic (Egg Bioassay) | Assesses egg hatch and subsequent larval mortality after exposure to the insecticide. Found to be a robust method for mites. | Panonychus citri (Citrus Red Mite) | Egg stage identified as the most suitable for resistance monitoring bioassays with spirodiclofen (B1663620) and spirotetramat. | researchgate.netnih.gov |
| Genotypic (DNA Sequencing) | Identifies specific mutations in the target-site gene (ACC) associated with resistance. | Bemisia tabaci (Silverleaf Whitefly) | Detected the A2083V mutation at frequencies of ≤4.1% in cotton populations and ≥75.8% in horticultural populations. | dpi.qld.gov.au |
| Genotypic (TaqMan/ddPCR) | Molecular diagnostic tools for rapid detection and quantification of known resistance alleles in individuals or pooled samples. | Bemisia tabaci | Developed and validated for detecting the A2083V mutation, with a strong correlation between genotype and resistance phenotype. | researchgate.net |
Molecular Mechanisms of Resistance Development
Insects evolve resistance to spirotetramat through two primary molecular mechanisms: alterations at the insecticide's target site, which reduce binding affinity, and enhanced metabolic detoxification, which breaks down the chemical before it can reach its target.
Target-Site Insensitivity (e.g., ACC Mutations)
Spirotetramat functions by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is crucial for lipid biosynthesis in insects. nih.govexeter.ac.uk Target-site resistance occurs when mutations in the gene encoding ACC alter the enzyme's structure, preventing the insecticide from binding effectively while preserving the enzyme's vital biological function.
Several specific amino acid substitutions in the ACC enzyme have been identified and causally linked to spirotetramat resistance.
A2083V/A2226V/A2084V Mutation: A frequently reported mutation involves the substitution of alanine (B10760859) with valine. This mutation has been identified in different pest species, with the numbering varying slightly due to sequence alignments. In the whitefly Bemisia tabaci, this is known as the A2083V mutation, located in the carboxyltransferase (CT) domain of the ACC enzyme. researchgate.netmdpi.com The same amino acid change, designated A2226V, has been confirmed to confer high levels of resistance in the green peach aphid, Myzus persicae, in Australia. nih.govexeter.ac.uknih.gov In the cabbage whitefly, Aleyrodes proletella, it is designated as A2084V. mdpi.com The functional role of this mutation in conferring resistance has been confirmed through CRISPR-Cas9 genome editing in B. tabaci. exeter.ac.uk
Multiple Mutations in Aphis gossypii: In a laboratory-selected spirotetramat-resistant strain of the cotton aphid, Aphis gossypii, a strong association was found with 14 different amino acid substitutions in both the biotin (B1667282) carboxylase and carboxyl transferase domains of the ACC gene. nih.govresearchgate.net This indicates that multiple changes in the target enzyme can contribute to high levels of resistance.
In addition to mutations, the overexpression of the ACC gene itself can contribute to resistance, as it increases the amount of target enzyme available. This has been observed in resistant strains of A. gossypii, where the overexpressed ACC was also found to be the insensitive, mutated form. nih.govresearchgate.net
Metabolic Resistance Mechanisms
Metabolic resistance is a common mechanism where insects utilize enhanced enzymatic activity to detoxify insecticides. nih.govscience-line.com This is often achieved through the overexpression of genes encoding specific families of detoxifying enzymes.
Cytochrome P450 Monooxygenases (P450s): These enzymes are a large and diverse group known to play a critical role in metabolizing a wide range of xenobiotics, including insecticides. science-line.com Increased P450 activity is a significant mechanism of spirotetramat resistance in several pest species. The involvement of P450s can be demonstrated using synergists like piperonyl butoxide (PBO), which inhibit P450 activity. When PBO pre-treatment increases the toxicity of spirotetramat to a resistant strain, it points to P450-mediated detoxification. researchgate.net In Aphis gossypii, several P450 genes, including CYP6DA2, CYP380C6, CYP4CJ1, CYP6CY7, and CYP6CY21, have been implicated in spirotetramat resistance through overexpression. researchgate.netfrontiersin.org
Esterases: Carboxylesterases (CCEs) are another major group of detoxification enzymes. ugent.be While more commonly associated with resistance to organophosphates and carbamates, their involvement in resistance to other chemistries is also documented. Studies have shown that increased esterase activity, along with P450s, is likely involved in resistance to related ketoenols like spirodiclofen in the European red mite, Panonychus ulmi. ugent.be In a multi-resistant field population of Myzus persicae, biochemical assays revealed the involvement of monooxygenases and carboxylesterases in its broad resistance profile, which included low-level resistance to spirotetramat. mdpi.com
Evolutionary Dynamics of Resistance
The emergence of insecticide resistance is an evolutionary process driven by the selective pressure exerted by a chemical on a pest population. The repeated application of spirotetramat has led to the selection of resistant individuals in several key pest species, demonstrating their remarkable capacity for rapid adaptation.
Research in Australia has documented the evolution of spirotetramat resistance in the green peach aphid, Myzus persicae. grdc.com.au Strikingly, resistance was found to have likely evolved within just four years of the insecticide's registration in the country. nih.gov This rapid evolution is linked to a specific target-site mutation, A2226V, in the acetyl-CoA carboxylase (ACC) enzyme, the protein inhibited by spirotetramat. nih.govexeter.ac.uk Genetic analyses have revealed that resistant M. persicae populations in Australia often belong to a single multi-locus clonal type, indicating that a resistant genotype can quickly dominate and spread under selection pressure. nih.govexeter.ac.uk The inheritance of this resistance can be complex; studies in the green lacewing, Chrysoperla carnea, showed spirotetramat resistance to be an autosomal, incompletely dominant, and polygenic trait. plos.org In the citrus red mite, Panonychus citri, resistance was also found to be polygenic and incompletely dominant. mdpi.com
Resistance to spirotetramat is not confined to a single mechanism or species. In some populations of the cotton aphid, Aphis gossypii, metabolic resistance mediated by the overexpression of cytochrome P450 monooxygenases, specifically the CYP380C6 gene, has been identified as a key factor. plos.org Furthermore, resistance to spirotetramat has been documented in other significant agricultural pests, including the silverleaf whitefly, Bemisia tabaci. dpi.qld.gov.au
An important aspect of evolutionary dynamics is the stability of resistance in the absence of selection pressure. In some cases, resistance may be unstable. For instance, studies on the citrus red mite, P. citri, have shown that resistance levels can decline when spirotetramat is not used for a period, suggesting the potential to reuse the insecticide after a strategic withdrawal. mdpi.com However, in a Chinese population of M. persicae, low-level resistance to spirotetramat was found to be stable even after 15 generations without insecticide exposure. mdpi.com
Table 1: Research Findings on the Evolution of Spirotetramat Resistance
| Pest Species | Observed Resistance Level (Fold-Increase) | Identified Mechanism / Genetic Basis | Reference |
|---|---|---|---|
| Myzus persicae (Green Peach Aphid) | ~138-fold | Target-site mutation (A2226V) in acetyl-CoA carboxylase (ACC). nih.gov | nih.gov |
| Myzus persicae (Green Peach Aphid) | 8.1-fold | Multi-insecticide resistance involving monooxygenase and carboxylesterase. mdpi.com | mdpi.com |
| Aphis gossypii (Cotton Aphid) | 579-fold (adults) | Metabolic resistance via cytochrome P450 monooxygenases (CYP380C6). plos.orgresearchgate.net | plos.orgresearchgate.net |
| Chrysoperla carnea (Green Lacewing) | 47-fold (lab selected) | Inherited as an autosomal, incompletely dominant, and polygenic trait. plos.org | plos.org |
| Panonychus citri (Citrus Red Mite) | High (unquantified) | Polygenic and incompletely dominant inheritance; unstable resistance. mdpi.com | mdpi.com |
| Bemisia tabaci (Silverleaf Whitefly) | Low (1.2-4.1% mutation frequency) | Target-site mutation detected; proactive management implemented. dpi.qld.gov.au | dpi.qld.gov.au |
Strategies for Resistance Management and Mitigation
Effective management of spirotetramat resistance is crucial for preserving its utility in pest control. The primary goal of any resistance management strategy is to minimize the selection pressure on pest populations, thereby delaying or preventing the proliferation of resistant individuals. arizona.edu This is typically achieved through a multifaceted approach that integrates chemical control tactics with non-chemical methods.
Cross-resistance is a significant consideration in management strategies. Pests resistant to spirotetramat often exhibit cross-resistance to other insecticides in the same chemical group (ketoenols), such as spirodiclofen and spiromesifen. nih.govmdpi.com However, studies have also shown a lack of cross-resistance to insecticides from different chemical classes, which is a key principle exploited in rotation programs. plos.orgresearchgate.net
Integrated Pest Management (IPM) Approaches
Integrated Pest Management (IPM) provides a framework for sustainable pest control by combining multiple strategies to minimize economic damage and environmental impact. epa.gov Spirotetramat is well-suited for inclusion in IPM programs primarily due to its selectivity and compatibility with biological control agents. epa.govishs.org
Resistance Management Guidelines (e.g., IRAC Classification)
A cornerstone of chemical resistance management is the strategic rotation of insecticides with different modes of action (MoA). The Insecticide Resistance Action Committee (IRAC) provides a globally recognized MoA classification scheme to facilitate this practice. arizona.eduirac-online.org
Spirotetramat is classified under IRAC Group 23 , which includes inhibitors of acetyl-CoA carboxylase (ACC). irac-online.orgpomais.com This enzyme is critical for lipid biosynthesis in insects, and its inhibition disrupts pest development, particularly in immature stages. mdpi.comgpnmag.com The unique MoA of Group 23 insecticides makes them valuable tools for rotation with other chemical classes like neonicotinoids (Group 4A), pyrethroids (Group 3A), or organophosphates (Group 1B). pomais.com
To prevent or delay resistance, IRAC guidelines and regional strategies advocate for rotating spirotetramat with insecticides from different MoA groups. arizona.edu This ensures that consecutive generations of a pest are not treated with compounds that act on the same target site. Specific strategies often include:
Limiting Applications: For pests like the silverleaf whitefly in Australian cotton, the Insecticide Resistance Management Strategy (IRMS) proactively reduced spirotetramat use to a single application per field per season. dpi.qld.gov.aucottoninfo.com.au
Using Spray Windows: Applications are often restricted to specific periods or "windows" defined by the crop's developmental stage and the pest's biology. This approach aims to reduce the chance that highly mobile pests are repeatedly exposed to the same insecticide group. cottoninfo.com.aucottoninfo.com.au
Alternating MoA Groups: The fundamental principle is to avoid consecutive applications of any Group 23 insecticide. After using spirotetramat, growers should switch to a product from a different IRAC group for the subsequent treatment. arizona.educottoninfo.com.au
Table 2: Key Resistance Management Strategies for Spirotetramat
| Strategy | Principle | Example | Reference |
|---|---|---|---|
| IRAC MoA Rotation | Avoids continuous selection pressure on a single target site by alternating between different insecticide groups. | Rotate a Group 23 insecticide (Spirotetramat) with a Group 4A (e.g., neonicotinoid) or Group 28 (e.g., diamide) insecticide. | arizona.edupomais.com |
| Application Windows | Restricts the use of a specific MoA group to a defined period in the crop cycle to limit exposure over successive pest generations. | The Australian Cotton IRMS defines specific timing for insecticide use to manage resistance in mobile pests. cottoninfo.com.au | cottoninfo.com.aucottoninfo.com.au |
| Limited Applications | Reduces the total number of exposures to an insecticide within a single season to lower overall selection pressure. | The Australian Cotton IRMS limits spirotetramat to one application per season for silverleaf whitefly control. dpi.qld.gov.aucottoninfo.com.au | dpi.qld.gov.aucottoninfo.com.au |
| Integrated Pest Management (IPM) | Combines chemical control with other methods, such as biological control, to reduce reliance on insecticides. | Using spirotetramat in a program that also conserves or releases natural enemies like predatory mites and parasitoids. epa.govishs.org | epa.govishs.org |
Ecotoxicological Investigations and Environmental Risk Assessment Methodologies
Assessment of Effects on Non-Target Terrestrial Organisms
The assessment of risk to non-target terrestrial organisms is a critical component of the environmental safety evaluation for any pesticide. For spirotetramat (B1682168), this involves examining its impact on soil-dwelling organisms, beneficial insects that may be present in or near treated areas, and non-target plants.
Methodologies for assessing the risk to soil invertebrates typically involve standardized laboratory toxicity tests followed by higher-tier studies if a risk is identified. Key indicator species include earthworms, soil mites, and various soil microorganisms that play a crucial role in soil health and nutrient cycling.
Research findings indicate that spirotetramat and its metabolites are not expected to accumulate in the soil. vkm.noresearchgate.net Studies have found that soil organisms like earthworms and soil microorganisms are generally of low sensitivity or insensitive to spirotetramat. researchgate.net A risk assessment by the Norwegian Scientific Committee for Food Safety (VKM) concluded that the use of spirotetramat according to proposed application schemes represents a minimal risk of adverse effects on earthworms and soil microorganisms. vkm.noresearchgate.net
Acute toxicity tests consistently categorize spirotetramat as practically non-toxic to adult honeybees. researchgate.netepa.gov However, there is significant concern regarding its potential effects on bee larvae. epa.govepa.gov The U.S. Environmental Protection Agency (EPA) noted that exposure of adult bees to residues on blooming crops could lead to effects on honey bee larvae. epa.gov Studies have suggested a potential for mortality in adults and pupae, significant disruption of brood development, and early termination of brood as a result of spirotetramat use. xerces.org Conversely, other semi-field and field tests showed no treatment-related effects on bee brood or colony development. epa.govepa.gov This discrepancy highlights the uncertainty and the importance of considering exposure conditions. The risk to bees is considered minimal if spirotetramat is not applied to crops during flowering or when bees are actively foraging. vkm.noresearchgate.net
For other non-target arthropods, predatory mites have been identified as the most sensitive group. researchgate.net While in-crop populations may be affected, they are expected to recover, and adverse effects on off-crop populations are not anticipated. researchgate.net Studies on the predatory beetle Menochilus sexmaculatus showed that while spirotetramat did not cause adult mortality when ingested via treated prey, it did reduce the total and daily fecundity. belgianjournalofzoology.eu
| Organism | Test Type | Endpoint | Toxicity Value | Toxicity Classification |
|---|---|---|---|---|
| Honeybee (Apis mellifera) | Acute Oral | LD50 | >100 µg/bee | Practically non-toxic epa.gov |
| Honeybee (Apis mellifera) | Acute Contact | LD50 | >100 µg/bee | Practically non-toxic epa.gov |
The assessment of effects on non-target terrestrial plants involves vegetative vigor and seedling emergence tests, typically conducted on a range of monocot and dicot species. apvma.gov.auepa.gov These studies help determine endpoints like the No Observed Effect Concentration (NOEC) and the concentration that causes a 25% or 50% effect (EC25, EC50).
Spirotetramat has shown an intrinsic potential to cause phytotoxic effects, particularly to monocotyledonous plants. researchgate.net In one study, corn (Zea mays) was the most sensitive species tested. vkm.no In a vegetative vigor test, dose-responsive effects on fresh shoot weight were observed in canola, onion, and corn, with necrosis and chlorosis appearing only in corn. apvma.gov.au The resulting NOEC was 72 g active substance/ha. apvma.gov.au Despite this, higher-tier studies have indicated that non-target terrestrial plants in off-crop habitats are not at an unacceptable risk from spirotetramat applications, provided appropriate buffer zones are maintained. researchgate.netvkm.no
Impact Assessment on Beneficial Insects (e.g., Pollinators)
Evaluation of Impacts on Aquatic Organisms
The evaluation of impacts on aquatic life involves assessing toxicity to a range of organisms representing different trophic levels, including invertebrates and vertebrates.
Standard methods for aquatic invertebrates include short-term acute toxicity tests (typically 48 hours) with species like the water flea, Daphnia magna, to determine the EC50 for immobilization. vkm.noapvma.gov.au Chronic, life-cycle studies (e.g., 21 days for Daphnia) are also conducted to establish a NOEC. vkm.noepa.gov
Spirotetramat exhibits a range of toxicity to aquatic invertebrates, from moderate to very high. vkm.no In one study, the 48-hour EC50 for Daphnia magna was greater than 42.7 mg/L, while another study reported a 48-hour LC50 for Ceriodaphnia dubia of 23.8 mg/L. researchgate.netapvma.gov.au A chronic 21-day study with Daphnia magna established a NOEC of 2.0 mg/L. vkm.no The most sensitive aquatic organisms have been identified as chironomid midges. researchgate.net One assessment noted an EC50 for shell deposition of 0.85 mg/L, leading to a classification of "highly toxic to aquatic invertebrates." epa.gov The major metabolite, spirotetramat-enol, has been shown to have equivalent or lower toxicity to aquatic invertebrates compared to the parent compound. regulations.gov
| Organism | Test Duration | Endpoint | Toxicity Value (mg/L) | Reference |
|---|---|---|---|---|
| Daphnia magna | 48 hours | EC50 | >42.7 | apvma.gov.au |
| Ceriodaphnia dubia | 48 hours | LC50 | 23.8 | researchgate.net |
| Aquatic Invertebrate (species unspecified) | Not specified | EC50 (shell deposition) | 0.85 | epa.gov |
| Daphnia magna | 21 days | NOEC | 2.0 | vkm.no |
The evaluation of effects on aquatic vertebrates primarily focuses on fish. Standard tests include a 96-hour acute toxicity test to determine the LC50 and longer-term early life-stage or life-cycle studies to determine chronic endpoints like the NOEC.
In general, aquatic vertebrates are of low sensitivity to spirotetramat in terms of both acute and chronic toxicity. researchgate.net In acute toxicity studies, the most sensitive freshwater fish species was identified as the bluegill sunfish, with an acute LC50 of 2.2 mg/L. researchgate.net A chronic endpoint for the fathead minnow was determined with a NOEC of 0.53 mg/L. researchgate.net Risk assessments have concluded that with mitigation measures such as buffer zones, the risk to aquatic organisms in surface water is minimal. vkm.noresearchgate.net The metabolite spirotetramat-enol has been found to be less toxic to fish than the parent compound. regulations.gov
| Organism | Test Type | Endpoint | Toxicity Value (mg/L) | Reference |
|---|---|---|---|---|
| Bluegill Sunfish (Lepomis macrochirus) | Acute | LC50 | 2.2 | researchgate.net |
| Fathead Minnow (Pimephales promelas) | Chronic | NOEC | 0.53 | researchgate.net |
Algal and Aquatic Plant Sensitivity Studies
Studies on the sensitivity of algae and aquatic plants to spirotetramat have been conducted to determine the potential risk to these non-target organisms. The toxicity of the compound varies significantly among different species.
For the floating aquatic plant duckweed (Lemna gibba), spirotetramat showed an EC₅₀ of 4.62 mg ai/L based on frond number and 6.21 mg ai/L based on yield (ErC₅₀). epa.govresearchgate.net Among algal species, the blue-green algae, Anabaena flos-aquae, was found to be the least sensitive, with an EC₅₀ of 20.9 mg ai/L based on biomass. epa.gov In contrast, the freshwater green alga Pseudokirchneriella subcapitata exhibited an ErC₅₀ of 8.15 mg ai/L. researchgate.net The freshwater diatom Navicula pelliculosa demonstrated a sensitivity level similar to that of green algae, with an EC₅₀ of 7.33 mg ai/L based on biomass. epa.gov The most sensitive aquatic plant tested was the saltwater diatom, Skeletonema costatum, which had an EC₅₀ of 0.59 mg ai/L based on biomass. epa.gov Another study reported a 72-hour EC₅₀ for general algal growth at 0.96 mg/L. herts.ac.uk
Despite these findings, a comprehensive risk assessment conducted by the U.S. Environmental Protection Agency (EPA) concluded that spirotetramat poses minimal risk to non-target plants and that there were no risks exceeding the level of concern for aquatic plants. epa.govregulations.gov
Table 1: Aquatic Plant and Algal Sensitivity to Spirotetramat
Methodological Approaches for Risk Characterization in Environmental Compartments
The environmental risk assessment for pesticides like spirotetramat involves estimating the potential exposure levels in various environmental compartments and comparing them to concentrations known to cause toxic effects. vkm.no
Predicted Environmental Concentrations (PECs) Estimation
Predicted Environmental Concentrations (PECs), also referred to as Estimated Environmental Concentrations (EECs), are calculated to anticipate the concentration of a substance in the environment following its application. epa.govvkm.no These estimations are fundamental to the risk assessment process.
Regulatory bodies such as the US EPA utilize specific computer models to generate EECs. For instance, the T-REX program (Version 1.2.3) was used to calculate EECs for terrestrial vertebrates in the risk assessment of spirotetramat. epa.gov More broadly, chromatographic flow models like PEARL (Pesticide Emission Assessment at Regional and Local scales) are employed to predict pesticide concentrations. mdpi.comrivm.nl Such models are based on differential convection-diffusion equations and use inputs like the physicochemical properties of the soil and climate data for the regions of application to enhance the accuracy of the prediction. mdpi.com
Exposure Pathway Modeling
To calculate the PECs, various exposure pathways are modeled to simulate how the compound might enter non-target environments. For spirotetramat, the primary routes of exposure considered are runoff and spray drift. epa.gov The US EPA's Environmental Fate and Effects Division employs a tiered approach using specific models and scenarios.
The Tier 1 screening level risk assessment for non-target plants involves three main scenarios: epa.gov
Sheet Runoff: This model assumes runoff from a one-acre application site to an adjacent one-acre field that contains non-target terrestrial plants. epa.gov
Channelized Runoff: This scenario models runoff from a 10-acre treated area into a low-lying one-acre site with semi-aquatic, non-target plants. epa.gov
Percent Drift: This model assumes a certain percentage of the pesticide drifts from the application area to a non-target area during application. epa.gov
Specific assumptions are made within these models. For spirotetramat, which has low water solubility, the runoff exposure was estimated at 2% of the application rate. epa.gov For drift, a 1% drift estimate was assumed for ground applications, while a 5% drift estimate was used for air blast or aerial applications. epa.gov These models and scenarios provide the basis for estimating environmental concentrations and characterizing the potential risk to non-target ecosystems.
Table of Mentioned Compounds
| Compound Name |
|---|
| Spirotetramat-d5 |
| Spirotetramat |
| Spirotetramat-enol |
Regulatory Science and Data Generation Frameworks in Pesticide Registration
International and National Regulatory Requirements for Pesticide Evaluation
Regulatory authorities such as the U.S. Environmental Protection Agency (EPA) under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), and parallel international bodies, mandate a suite of scientific data to evaluate the potential effects of a pesticide on the environment. epa.govepa.gov These requirements are harmonized to a degree by organizations like the Organisation for Economic Co-operation and Development (OECD) to streamline the evaluation process across different countries. fao.org The goal is to build a detailed profile of the pesticide's behavior and impact. epa.gov
To secure registration, a manufacturer must submit extensive data packages covering product chemistry, environmental fate, and efficacy. orst.edu The environmental assessment evaluates the pesticide's potential risks to non-target organisms and ecosystems, while the efficacy assessment confirms the product's effectiveness against the target pests. orst.educsir.org.gh
The Environmental Data Package typically includes studies on:
Environmental Fate: How the pesticide moves and transforms in the environment. This includes data on degradation rates in soil and water, potential for leaching into groundwater, and its tendency to accumulate in the environment. hse.gov.uk
Toxicity to Non-Target Organisms: Studies on birds, fish, aquatic invertebrates, and non-target plants to determine acute and chronic toxicity levels. epa.gov
The Efficacy Data Package must substantiate all claims made on the product label. doa.gov.my This involves field and laboratory trials to demonstrate effective control of the target pest at the proposed application rates. doa.gov.myepa.gov
The generation of reliable data for these packages, particularly for residue and environmental fate studies, often necessitates the use of analytical standards like Spirotetramat-d5.
Table 1: Typical Components of a Pesticide Data Package for Regulatory Evaluation
| Data Category | Specific Studies Required | Purpose |
|---|---|---|
| Product Chemistry | Identity of ingredients, manufacturing process, physical and chemical properties. | To identify the substance and its characteristics. orst.edu |
| Environmental Fate | Hydrolysis, photolysis, aerobic and anaerobic metabolism (soil, aquatic), mobility (adsorption/desorption), field dissipation. | To predict environmental concentrations and persistence. hse.gov.uk |
| Efficacy | Laboratory and field trials against target pests, crop safety (phytotoxicity) tests. | To prove the product works as claimed without harming the host crop. csir.org.gh |
| Residue Chemistry | Nature of the residue in plants and livestock, analytical methods for residue detection, magnitude of the residue in treated crops. | To set maximum residue limits (MRLs) and ensure food safety. epa.gov |
Residue Definitions for Regulatory Compliance and Environmental Exposure Assessment
A "pesticide residue" is defined as any specified substance in food, agricultural commodities, or animal feed resulting from a pesticide's use. fao.orgundrr.org This definition is crucial as it includes not only the parent compound but also its derivatives, such as metabolites and conversion products, that are considered to be of toxicological significance. wikipedia.orgapec.org Regulatory agencies establish two primary types of residue definitions: one for enforcing Maximum Residue Limits (MRLs) and another for dietary risk assessment. fao.org The definition for MRL compliance often relies on a single, easily measurable marker compound, whereas the definition for risk assessment includes all toxicologically relevant compounds. fao.org
For Spirotetramat (B1682168), regulatory bodies have defined the residue of concern to include the parent compound and its primary metabolite, Spirotetramat-enol, which is formed through hydrolysis. epa.govregulations.gov
To ensure compliance and assess exposure, regulatory agencies require robust and validated analytical methods capable of detecting and quantifying the defined residues in various environmental samples (matrices) like soil and water. chromatographyonline.com These methods must be sensitive enough to measure residues at or below established limits of concern. chromatographyonline.com
The use of liquid chromatography-mass spectrometry (LC-MS) is a common and powerful technique for this purpose. jelsciences.comresearchgate.net However, the complexity of environmental matrices can interfere with the analysis, causing signal suppression or enhancement that affects accuracy. nih.gov To counteract this "matrix effect," stable isotope-labeled internal standards are employed. This compound is chemically identical to Spirotetramat but has a higher mass due to the deuterium (B1214612) atoms. When added to a sample, it behaves identically to the non-labeled Spirotetramat during extraction, cleanup, and analysis, but is detected as a separate signal by the mass spectrometer. By comparing the signal of the native analyte to the known concentration of the internal standard, analysts can achieve highly accurate quantification, correcting for any variations or matrix effects. glpbio.comcaymanchem.com This makes this compound an indispensable tool for generating the precise analytical data required by regulators.
Table 2: Regulatory Residue Definition for Spirotetramat
| Regulatory Purpose | Compounds Included in Definition | Rationale |
|---|
| MRL Compliance & Risk Assessment | Spirotetramat + Spirotetramat-enol | Spirotetramat is rapidly converted to Spirotetramat-enol in plants and the environment; both are considered for risk assessment. epa.govregulations.gov |
Role of Scientific Studies in Supporting Regulatory Decisions
Scientific studies are the foundation of all regulatory decisions for pesticides. epa.gov They provide the empirical evidence needed to conduct risk assessments and establish safe use conditions. Isotopically labeled compounds play a vital role in many of these studies, particularly those concerning environmental fate and metabolism. chromatographyonline.com
Environmental fate models, such as PRZM (Pesticide Root Zone Model) and EXAMS (Exposure Analysis Modeling System), are used by regulators to predict the concentrations of a pesticide and its metabolites that may reach soil, surface water, and groundwater. julienmoeys.infoepa.gov These models require specific input parameters that are generated through laboratory studies. julienmoeys.infomdpi.com
Key parameters include:
Degradation Rate: How quickly the pesticide breaks down in soil and water (e.g., aerobic soil metabolism half-life).
Mobility: The tendency of the pesticide to bind to soil particles (measured by the Koc value).
Studies to determine these parameters frequently use radiolabeled versions of the pesticide (e.g., using ¹⁴C) to trace its movement and transformation into various metabolites. chromatographyonline.com While this compound is a stable (non-radioactive) isotope-labeled compound primarily used for quantification, the data generated in studies with radiolabeled Spirotetramat provide the essential inputs for these predictive models. chromatographyonline.comepa.gov The accurate quantification of the parent compound and its metabolites in these experiments, often confirmed using LC-MS with standards like this compound, ensures the high quality of the data used for modeling.
Table 3: Key Environmental Fate Parameters for Modeling
| Parameter | Description | Importance for Modeling |
|---|---|---|
| Aerobic Soil Metabolism Half-life (DT₅₀) | Time required for 50% of the compound to degrade in soil in the presence of oxygen. | Determines persistence in the terrestrial environment. epa.gov |
| Hydrolysis Rate | Rate of degradation in water at different pH levels. | Predicts persistence in aquatic systems. epa.gov |
| Adsorption Coefficient (Koc) | Measure of the compound's tendency to bind to soil organic carbon. | Predicts mobility and potential to leach into groundwater. herts.ac.uk |
These studies may investigate several mechanisms, including:
Target-site resistance: Mutations in the protein that the pesticide targets.
Metabolic resistance: Increased ability of the pest to break down and detoxify the pesticide. nih.govmdpi.com
Future Research Directions and Emerging Methodologies
Advanced Spectroscopic Techniques for Metabolite Characterization
The biotransformation of Spirotetramat (B1682168) in plants and insects results in several metabolites, the primary of which include Spirotetramat-enol, Spirotetramat-ketohydroxy, Spirotetramat-monohydroxy, and Spirotetramat-enol-glucoside. fao.orgfao.org The accurate identification and quantification of these metabolites are crucial for understanding the insecticide's mode of action and persistence.
Future research will increasingly rely on sophisticated spectroscopic methods. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is already a cornerstone for analyzing Spirotetramat and its metabolites. fao.orgnih.govresearchgate.net The evolution of this technique towards ultra-high-performance liquid chromatography (UHPLC) and high-resolution mass spectrometry (HR-MS), such as Quadrupole Time-of-Flight (QTOF-MS), offers even greater sensitivity and specificity. nih.govresearchgate.net These technologies allow for the detection of trace-level residues and the elucidation of previously unknown metabolite structures. nih.govresearchgate.net In these advanced MS-based methods, the use of Spirotetramat-d5 as an internal standard is paramount to correct for matrix effects and variations in instrument response, thereby ensuring accurate quantification. caymanchem.comlcms.cz
Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, while less common for routine analysis due to lower sensitivity, is a powerful tool for the definitive structural confirmation of novel metabolites identified by MS. nih.gov The combination of HR-MS for screening and discovery with NMR for confirmation represents a comprehensive approach to fully map the metabolic pathways of Spirotetramat.
Omics-Based Approaches in Metabolic and Resistance Studies
The emergence of insecticide resistance is a significant threat to sustainable agriculture. nih.govcitedrive.com "Omics" technologies provide a holistic view of the molecular mechanisms underlying how insects metabolize insecticides and develop resistance. researchgate.netresearchgate.net These approaches are critical for developing strategies to prolong the effectiveness of compounds like Spirotetramat.
Genomics: Identifies specific genes and mutations, such as target-site mutations, associated with resistance. nih.govresearchgate.net For Spirotetramat, which inhibits acetyl-CoA carboxylase (ACC), genomic studies can pinpoint mutations in the ACC gene that confer resistance. fao.orgregulations.gov
Transcriptomics: Reveals changes in gene expression in response to insecticide exposure. researchgate.net This can highlight the upregulation of detoxification genes, such as those encoding cytochrome P450s, glutathione (B108866) S-transferases (GSTs), or esterases, which are involved in metabolizing Spirotetramat.
Proteomics: Studies the protein expression profiles of resistant versus susceptible insect populations, providing direct insight into the abundance of detoxification enzymes and other resistance-related proteins. nih.govmdpi.com
Metabolomics: Analyzes the complete set of small-molecule metabolites within an organism. nih.gov This can identify the specific metabolic pathways involved in the detoxification of Spirotetramat and uncover biomarkers for the early detection of resistance.
Integrating these omics platforms allows researchers to build comprehensive models of resistance, identify novel targets for future insecticides, and develop diagnostic tools to monitor resistance in the field. nih.govresearchgate.net
Table 1: Omics Technologies in Insecticide Research
Refined Environmental Modeling for Persistent Degradates
While Spirotetramat itself is characterized as non-persistent, its primary metabolite, Spirotetramat-enol, is significantly more persistent and less mobile in the environment. regulations.govepa.gov Understanding the long-term fate of such degradates is essential for a complete environmental risk assessment.
Future research will focus on refining environmental fate models to more accurately predict the accumulation and transport of these persistent transformation products. frontiersin.org Current models used in pesticide registration and risk assessment, such as PELMO (Pesticide Leaching Model), MACRO, and RZWQM (Root Zone Water Quality Model), simulate pesticide behavior in soil and water. frontiersin.orgjulienmoeys.info The refinement of these models involves:
Integrating detailed metabolite data: Using precise degradation rates and sorption coefficients for key metabolites like Spirotetramat-enol, obtained from laboratory and field studies. nih.gov
Improving preferential flow simulation: Enhancing the models' ability to simulate scenarios where pesticides and their degradates bypass the main soil matrix and move rapidly through macropores, which can lead to underestimations of leaching. julienmoeys.info
Catchment-scale modeling: Expanding from plot-scale to catchment-scale simulations to better understand the cumulative impact on water bodies. nih.gov
These advanced models, validated with field data generated using reliable analytical methods that depend on standards like this compound, will provide more realistic predictions of environmental concentrations and guide stewardship practices. julienmoeys.info
Table 2: Key Compounds in Spirotetramat Metabolism and Degradation
Development of Novel Resistance Management Tools
To ensure the long-term viability of insecticides like Spirotetramat, it is crucial to develop and implement innovative resistance management strategies. [8, 25] Future efforts are moving beyond simple insecticide rotation to more sophisticated, integrated approaches.
Discovery of Novel Modes of Action: A primary strategy is the continuous discovery and development of insecticides with new biochemical targets. [8, 25] This provides new tools for rotation programs, reducing selection pressure on existing chemistries like the ACCase inhibitors.
Molecular Diagnostics: The development of rapid, DNA-based diagnostic tools allows for the early detection of resistance-conferring genes in pest populations. This information enables farmers and pest managers to make timely decisions and switch to more effective modes of action before control failures occur.
RNA interference (RNAi): This gene-silencing technology offers a highly specific way to target essential genes in pests, including those responsible for insecticide resistance. mdpi.com The development of field-applicable RNAi technologies could provide a novel tool to re-sensitize resistant populations to conventional insecticides.
Enhanced Surveillance and Education: Combining advanced monitoring techniques with robust educational programs for farmers is essential for the successful implementation of resistance management practices. researchgate.net This includes promoting integrated pest management (IPM) principles that reduce overall reliance on chemical controls.
These emerging tools and strategies, supported by a deep understanding of resistance mechanisms gained from omics studies, will be fundamental to mitigating the evolution of resistance and preserving the effectiveness of important insecticides. [8, 25]
Compound Name Reference Table
Table 3: Compound Names Mentioned in this Article
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
